molecular formula C22H22F2N4O2 B2657354 N-(5-fluoro-2-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251703-73-7

N-(5-fluoro-2-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2657354
CAS No.: 1251703-73-7
M. Wt: 412.441
InChI Key: FRJHHNZRBIEOCS-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H22F2N4O2 and its molecular weight is 412.441. The purity is usually 95%.
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Scientific Research Applications

Potential Therapeutic Applications

Antipsychotic and Procognitive Activities : ADX47273, a compound structurally related to the query compound, has been identified as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). It exhibits preclinical antipsychotic-like and procognitive activities, suggesting a novel approach for the treatment of schizophrenia and cognitive disorders. In vivo, it has been shown to enhance signal transduction mechanisms critical for glutamate-mediated processes in the hippocampus and prefrontal cortex. This compound's activity in rat and mouse models indicates its potential in reducing conditioned avoidance responding and blocking drug-induced locomotor activities, aligning with antipsychotic drug treatment profiles (Liu et al., 2008).

Antimicrobial Properties : N-substituted derivatives of oxadiazole compounds, including those similar to the query compound, have been synthesized and assessed for their antimicrobial properties. These derivatives exhibit moderate to talented activity against both Gram-negative and Gram-positive bacteria. The structural elements and functional groups incorporated into these compounds play a significant role in determining their antimicrobial efficacy (Khalid et al., 2016).

Antimicrobial and Antibacterial Activity

Antibacterial Potential : Similar compounds with oxadiazole cores have been synthesized and evaluated for their antibacterial potential. Specific derivatives were found to be effective growth inhibitors of various bacterial strains, including Salmonella typhi, Escherichia coli, and Staphylococcus aureus. These findings highlight the potential of oxadiazole and piperidine-based compounds in developing new antibacterial agents (Iqbal et al., 2017).

Synthesis and Evaluation for Antimicrobial Agents : Another study synthesized and evaluated the antimicrobial properties of acetamide derivatives featuring 1,3,4-oxadiazole and piperidine groups. These compounds showed significant activity against a range of bacterial and fungal strains, with certain derivatives exhibiting high potency. The presence of fluorine atoms and other substituents was noted to enhance antimicrobial properties, suggesting the importance of structural optimization in designing effective antimicrobial agents (Parikh & Joshi, 2014).

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2/c1-14-5-6-18(24)12-19(14)25-20(29)13-28-9-7-15(8-10-28)22-26-21(27-30-22)16-3-2-4-17(23)11-16/h2-6,11-12,15H,7-10,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJHHNZRBIEOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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